molecular formula C24H20N4O4 B299129 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No. B299129
M. Wt: 428.4 g/mol
InChI Key: OROWPZZWTYLNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, also known as BHPI, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. BHPI is a tetracyclic molecule that contains two pyridine rings, a hexahydroisoindole ring, and a pyrrolo[3,4-f]isoindole ring.

Mechanism of Action

The mechanism of action of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as DNA topoisomerase II, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is its versatility. It can be easily synthesized using a variety of methods, and it has a wide range of potential applications in medicinal chemistry. However, one of the limitations of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is its toxicity. It is important to use caution when handling 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in the laboratory.

Future Directions

There are many potential future directions for the study of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. One area of research could be the development of new synthetic methods for 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. Another area of research could be the investigation of the mechanism of action of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone and the identification of its molecular targets. Additionally, the potential applications of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in the detection and treatment of diseases such as cancer and viral infections could be explored further.

Synthesis Methods

2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can be synthesized using a variety of methods, including the condensation reaction of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone with various aldehydes. In one such method, 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is synthesized by the reaction of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone with 4-formylpyridine in the presence of acetic acid.

Scientific Research Applications

2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and antibacterial properties. 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

4,10-bis(pyridin-3-ylmethyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone

InChI

InChI=1S/C24H20N4O4/c29-21-17-15-5-6-16(18(17)22(30)27(21)11-13-3-1-7-25-9-13)20-19(15)23(31)28(24(20)32)12-14-4-2-8-26-10-14/h1-10,15-20H,11-12H2

InChI Key

OROWPZZWTYLNEV-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)CC6=CN=CC=C6

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)CC6=CN=CC=C6

Origin of Product

United States

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